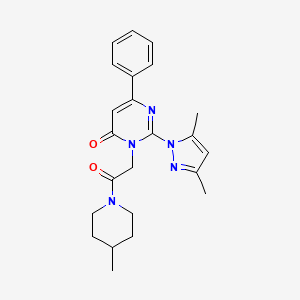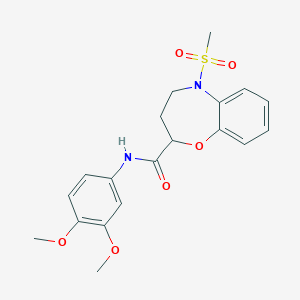![molecular formula C22H29N5O2 B11242628 4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B11242628.png)
4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring, a pyrimidine ring, and a piperazine ring, each contributing to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine intermediate.
Introduction of the Morpholine Ring: The morpholine ring is attached through further nucleophilic substitution or cyclization reactions.
Final Coupling: The final step involves coupling the 3,5-dimethylbenzoyl group to the piperazine ring, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Formation of benzoyl alcohols or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}piperidine
- **4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}pyrrolidine
Uniqueness
The presence of the morpholine ring in 4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine distinguishes it from similar compounds. This structural feature may confer unique pharmacokinetic properties and biological activities, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C22H29N5O2 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
(3,5-dimethylphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H29N5O2/c1-16-12-17(2)14-19(13-16)21(28)26-4-6-27(7-5-26)22-23-18(3)15-20(24-22)25-8-10-29-11-9-25/h12-15H,4-11H2,1-3H3 |
Clé InChI |
JNGQCMMLQUVYHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11242572.png)
![1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B11242576.png)

![N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11242602.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11242603.png)


![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11242623.png)
![1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}butan-1-one](/img/structure/B11242630.png)

![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11242646.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11242653.png)
